1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid
Description
1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a p-tolyloxyacetyl group and a carboxylic acid group
Properties
IUPAC Name |
1-[2-(4-methylphenoxy)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-2-4-13(5-3-11)20-10-14(17)16-8-6-12(7-9-16)15(18)19/h2-5,12H,6-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWWEYISOFLJDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with p-tolyloxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the p-tolyloxy group.
Scientific Research Applications
Anticancer Activity
Research has indicated that piperidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid can induce apoptosis in various cancer cell lines, including breast cancer and ovarian cancer cells. The mechanism often involves the modulation of key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway leads to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, ultimately resulting in cancer cell death .
Neurological Applications
Piperidine derivatives have also been investigated for their effects on the central nervous system. Some studies suggest that these compounds may act as NMDA receptor antagonists, which are critical in modulating synaptic plasticity and memory function. This property makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 2: Neurological Disorders
Another investigation focused on the neuroprotective effects of piperidine derivatives against excitotoxicity in neuronal cells. The results demonstrated that these compounds could mitigate neuronal damage by modulating NMDA receptor activity, thereby offering insights into their potential use in treating conditions like stroke or traumatic brain injury .
Mechanism of Action
The mechanism of action of 1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Acetylpiperidine-4-carboxylic acid: Similar structure but lacks the p-tolyloxy group.
N-Boc-4-piperidineacetaldehyde: Contains a piperidine ring but has different substituents.
Piperidine derivatives: Various piperidine-based compounds with different functional groups.
Uniqueness
1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid is unique due to the presence of both the p-tolyloxyacetyl group and the carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
1-(2-(p-Tolyloxy)acetyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity . For instance, derivatives of piperidine have been tested against various bacterial strains, showing significant inhibition, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 3.12 to 50 μg/mL, indicating their effectiveness in combating microbial infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated that piperidine derivatives can inhibit the proliferation of cancer cell lines. For example, one study reported IC50 values of around 11 to 17 µM for related compounds against Mycobacterium tuberculosis targets, which suggests a promising avenue for developing anticancer agents . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine core significantly affect the biological activity, emphasizing the importance of specific functional groups in enhancing potency.
The mechanism of action for this compound involves its interaction with various molecular targets. It is believed to modulate the activity of enzymes and receptors linked to inflammatory pathways, which could explain its anti-inflammatory effects observed in preliminary studies. The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antimicrobial Efficacy : A study evaluated the efficacy of several piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to a twofold increase in antimicrobial activity compared to standard antibiotics .
- Anticancer Potential : Another research project focused on the anticancer properties of piperidine derivatives against colon cancer cell lines. The results indicated that specific structural modifications enhanced cytotoxicity, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics .
Data Tables
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| This compound | Anticancer | 11 | Mycobacterium tuberculosis |
| Piperidine derivative A | Antimicrobial | 3.12 | Staphylococcus aureus |
| Piperidine derivative B | Anticancer | 17 | Colon cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
